N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

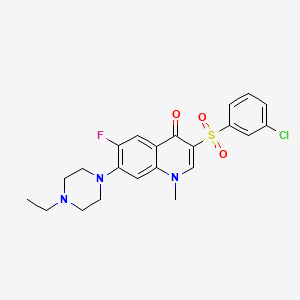

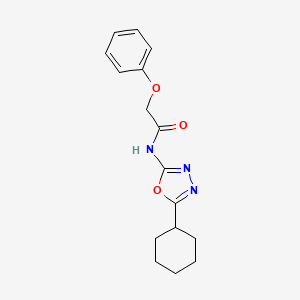

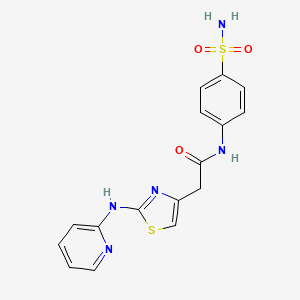

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide” is a chemical compound synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . This compound is characterized by its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .

Synthesis Analysis

The compound was synthesized in 94% yield from 2-methylbenzoyl chloride and 1-aminoanthraquinone . The synthesis process was reported in a short note . The compound was fully characterized by various spectroscopic methods including 1H-NMR, 13C-NMR, IR, and GC-MS .Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 38 bonds; 25 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), and 1 imide .Chemical Reactions Analysis

The compound’s importance lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . The functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis or step-economy .Physical And Chemical Properties Analysis

The compound was synthesized as a yellow solid . The melting point was recorded as 187.5–188.7 °C . The compound was characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, and GC-MS analysis) .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

This compound has been synthesized through various chemical reactions, highlighting its potential in facilitating metal-catalyzed C-H bond functionalization reactions. The importance of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide lies in its N,O-bidentate directing group, which is suitable for such reactions. This aspect opens up avenues for its use in the development of new chemical entities and materials (Al Mamari & Al Sheidi, 2020).

Antimicrobial and Antifungal Applications

The compound and its derivatives have shown antimicrobial activity against specific bacteria such as Mycobacterium luteum and antifungal activity against fungi like Aspergillus niger and Candida tenuis. This suggests potential applications in the development of new antimicrobial and antifungal agents, providing a base for further pharmacological studies to explore these effects in more detail (Zvarich et al., 2014).

Antiproliferative Activity

Research into derivatives of this compound has unveiled significant antiproliferative activity against certain cancer cell lines, such as K562 leukemia cells. This activity is linked with the compound's ability to disrupt tubulin polymerization, akin to the mechanism of action of other known antimitotic agents. This property indicates the compound's potential as a starting point for the development of new anticancer therapies, particularly in targeting cell division and proliferation pathways (Prinz et al., 2003).

Antioxidant Properties

Some derivatives of this compound have been evaluated for their antioxidant properties. These compounds have shown promising results in scavenging free radicals and protecting against lipid peroxidation, suggesting their potential in the development of new antioxidant therapies. This could be particularly relevant in conditions characterized by oxidative stress and its related pathologies (Stasevych et al., 2022).

Antiplatelet Activity

Research on this compound derivatives has also explored their effects on platelet aggregation. Some derivatives have demonstrated antiplatelet activity, indicating potential applications in preventing thrombotic events. This area of research is particularly relevant for cardiovascular disease management, where controlling platelet function is crucial (Stasevych et al., 2022).

Wirkmechanismus

Target of Action

The primary target of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide is the C-H bond . This compound possesses an N,O-bidentate directing group , which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions .

Mode of Action

The compound interacts with its target through a process known as chelation-assistance . The Lewis-basic directing group in the compound coordinates the Lewis-acidic metal, bringing it in proximity to C-H bonds to be functionalized . The thermodynamic stability of cyclometallated complexes determines which C-H bonds are to be cleaved and thus functionalized .

Biochemical Pathways

The compound affects the C-H bond functionalization pathway . This pathway is a powerful strategy for expedient chemical bonds, providing rapid access to desired products and synthetic targets . The functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis .

Result of Action

The result of the compound’s action is the functionalization of C-H bonds . This leads to the formation of new chemical bonds and compounds, providing rapid access to desired products and synthetic targets .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction requires a specific temperature . Furthermore, the presence of a Lewis-acidic metal is necessary for the compound to function effectively .

Eigenschaften

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4/c1-27-18-12-5-4-9-15(18)22(26)23-17-11-6-10-16-19(17)21(25)14-8-3-2-7-13(14)20(16)24/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKJQUWLZQTJJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2845402.png)

![7-Bromobenzo[d][1,3]dioxol-4-ol](/img/structure/B2845405.png)

![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2845410.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2845413.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2845421.png)